alpha,alpha,4-Trimethylcyclohexene-1-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

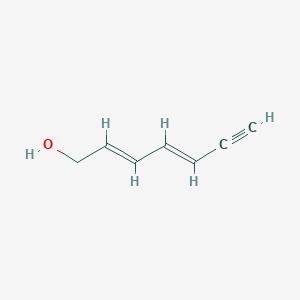

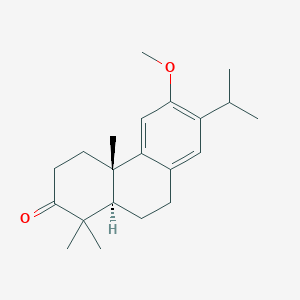

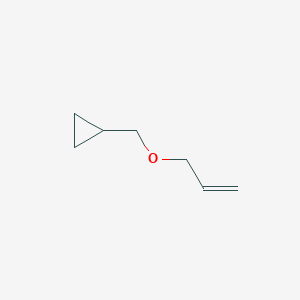

Alpha,alpha,4-Trimethylcyclohexene-1-methanol, commonly known as muscone, is a naturally occurring organic compound that belongs to the family of musk fragrances. It has a unique musky odor and is widely used in the perfume industry. The compound is also known for its various biological and physiological effects, which have made it a subject of interest in scientific research.

Aplicaciones Científicas De Investigación

Surface Chemistry Reactions

The surface-phase reaction of alpha-terpineol, a related compound to alpha,alpha,4-Trimethylcyclohexene-1-methanol, with ozone and air on glass and vinyl flooring tile was investigated. This study used the FLEC Automation and Control System (FACS) to deliver ozone to the surface and detected oxidation products. It showed that the surface can influence the reaction mechanism to produce new surface reaction products, demonstrating emissions of oxygenated organic compounds as a result of reaction. This is significant in understanding indoor chemistry and occupant exposures to such compounds (Ham & Wells, 2008).

Hydrogen Donor in Homogeneously Catalyzed Reactions

Methanol, a chemical closely related to alpha,alpha,4-Trimethylcyclohexene-1-methanol, can act as a hydrogen donor towards organic substrates, especially for the reduction of ketones to alcohols. This is catalyzed by various metal complexes, with methanol being oxidized to methyl formate. This research contributes to the understanding of catalysis and organic synthesis, showing potential applications in chemical transformations (Smith & Maitlis, 1985).

Heterogeneously Catalyzed Alkoxylation

The alkoxylation of limonene and alpha-pinene with alcohols in the presence of beta zeolite was studied. This research focused on the methoxylation of limonene and alpha-pinene, demonstrating the use of beta zeolite as a catalyst in chemical reactions. It provided insights into the dependencies of conversion, selectivity, and product distribution on various parameters, contributing to the field of catalytic chemistry (Hensen, Mahaim, & Hölderich, 1997).

Propiedades

Número CAS |

18479-65-7 |

|---|---|

Nombre del producto |

alpha,alpha,4-Trimethylcyclohexene-1-methanol |

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

2-(4-methylcyclohexen-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h6,8,11H,4-5,7H2,1-3H3 |

Clave InChI |

HMXMWOXFKFLOGK-UHFFFAOYSA-N |

SMILES |

CC1CCC(=CC1)C(C)(C)O |

SMILES canónico |

CC1CCC(=CC1)C(C)(C)O |

Otros números CAS |

58409-60-2 18479-65-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)

![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)

![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)